L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, sodium salt

Overview

Description

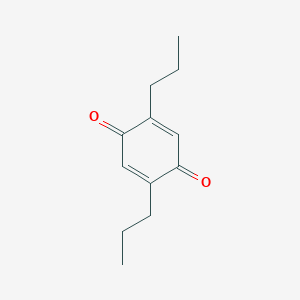

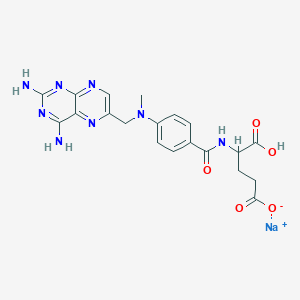

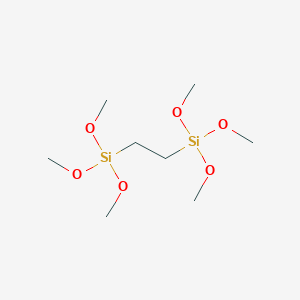

“L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, sodium salt” is a chemical compound with the molecular formula C20H21N8O5.Na . It is also known as N-(4-Aminobenzoyl)-L-glutamic acid .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including an aminobenzoyl group and a glutamic acid group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 476.4 g/mol. Its density is 1.539g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Scientific Research Applications

Cancer Treatment

Methotrexate Sodium is widely recognized for its role in cancer therapy . It functions as a chemotherapeutic agent that inhibits dihydrofolate reductase, leading to a reduction in DNA synthesis and cell replication. It’s particularly effective in treating acute lymphoblastic leukemia , breast cancer , lung cancer , and osteosarcoma .

Autoimmune Diseases

As an immunosuppressant, Methotrexate Sodium is used to manage autoimmune diseases by modulating the immune system. It’s a cornerstone treatment for rheumatoid arthritis , psoriasis , and Crohn’s disease , helping to alleviate symptoms and prevent disease progression .

Ectopic Pregnancy Management

In the case of ectopic pregnancy, Methotrexate Sodium serves as a non-surgical treatment option. It induces the absorption of the ectopic mass, thereby avoiding the need for invasive procedures and preserving future fertility prospects .

Neurological Disorders

Research suggests potential benefits of Methotrexate Sodium in neurological disorders such as Alzheimer’s disease and myasthenia gravis . Its dual-acting nature as an immunosuppressive and chemotherapeutic agent offers a promising avenue for therapeutic intervention in these conditions .

Nanoparticle Drug Delivery

Innovative research has explored the use of Methotrexate Sodium in nanoparticle form for targeted drug delivery. This approach aims to enhance the efficacy of the drug while minimizing systemic toxicity. Nanoparticles can be engineered to deliver Methotrexate Sodium directly to tumor cells or inflamed tissues .

Anti-Metabolite Research

Methotrexate Sodium’s role as an anti-metabolite is pivotal in understanding cellular metabolism and proliferation. Studies involving Methotrexate Sodium contribute to the broader knowledge of metabolic pathways and their implications in various diseases .

Combination Therapy

Combining Methotrexate Sodium with other drugs can improve treatment outcomes in cancer and inflammatory disorders. Research is ongoing to determine the most effective combinations and dosing regimens to enhance therapeutic effects and reduce adverse reactions .

Pharmacokinetic Studies

Methotrexate Sodium is also a subject of pharmacokinetic studies aimed at optimizing its absorption, distribution, metabolism, and excretion. These studies are crucial for developing dosing strategies that maximize therapeutic benefits while minimizing risks .

Mechanism of Action

Target of Action

Methotrexate Sodium primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .

Mode of Action

Methotrexate Sodium acts as an antimetabolite . It binds irreversibly to DHFR, inhibiting the formation of reduced folates . This inhibition results in the suppression of purine and thymidylic acid synthesis, thereby interfering with DNA synthesis, repair, and cellular replication .

Biochemical Pathways

The major physiological interactions of Methotrexate Sodium include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting DHFR, Methotrexate Sodium disrupts the folate pathway, leading to a decrease in the synthesis of purine nucleotides and thymidylate . This disruption affects the production of DNA and RNA, thereby inhibiting cell division and proliferation .

Pharmacokinetics

Methotrexate Sodium exhibits variable absorption when administered orally . Its bioavailability tends to decrease at higher doses . The drug undergoes minimal metabolism, with less than 10% of each dose being metabolized to 7-OH-methotrexate by hepatic aldehyde oxidase . The majority of Methotrexate Sodium is excreted unchanged in the urine .

Result of Action

The primary result of Methotrexate Sodium’s action is the inhibition of cell division and proliferation . This effect is particularly pronounced in actively proliferating tissues such as malignant cells, bone marrow, fetal cells, buccal and intestinal mucosa, and cells of the urinary bladder . Methotrexate Sodium’s action can lead to the suppression of inflammation and control of cell division in neoplastic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methotrexate Sodium. For instance, urine pH has been identified as an independent risk factor for Methotrexate-induced nephrotoxicity . Additionally, hypoalbuminemia has been proposed to alter Methotrexate clearance through increased formation of intracellular Methotrexate polyglutamates and the development of third-space fluid collections . Therefore, monitoring these factors is crucial during Methotrexate Sodium therapy.

properties

IUPAC Name |

sodium;(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBBTCORRZMASO-ZOWNYOTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N8NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-05-2 (Parent) | |

| Record name | Methotrexate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7532-09-4, 15475-56-6 | |

| Record name | Methotrexate, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrexate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)